![molecular formula C7H11NO3 B8138075 Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8138075.png)
Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate” is a chemical compound with the linear formula C7H11NO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate” is represented by the linear formula C7H11NO3 . The InChI code for this compound is 1S/C7H11NO3 .Physical And Chemical Properties Analysis
“Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate” is a solid at room temperature . It has a molecular weight of 271.19 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Photochemistry and Synthetic Accessibility
Methyl AOBC’s modular synthesis involves photochemistry and [2 + 2] cycloaddition. Key points:
- Efficient Synthesis : A novel, scalable synthetic route enables access to 1,2-disubstituted bicyclo[2.1.1]hexanes. This approach avoids technical challenges associated with mercury lamps and toxic stannane reagents .
Functionalization and Exit Vectors
Exploring atom and exit-vector arrangements for [2.1.1] scaffolds:
- Late-Stage Functionalization : Researchers adopt a late-stage functionalization strategy to overcome limitations related to phenylacetaldehydes and multi-step intermediates. This approach enhances the diversity of exit vectors for Methyl AOBC derivatives .
Bridge-Functionalized Species
Methyl AOBC contributes to molecular design through bridge-functionalization:
- Unified Access : A photocatalytic cycloaddition reaction provides access to 11 distinct substitution patterns in bicyclo[2.1.1]hexanes. This opens up new opportunities for designing functional molecules .
Solvent Effects
Optimizing Methyl AOBC synthesis:
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Propiedades
IUPAC Name |
methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-10-5(9)7-2-6(8,3-7)4-11-7/h2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKNVAXMFPBZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(CO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


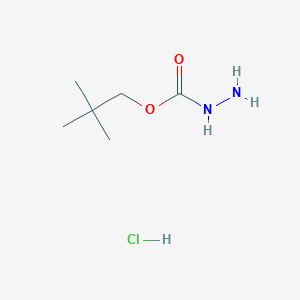

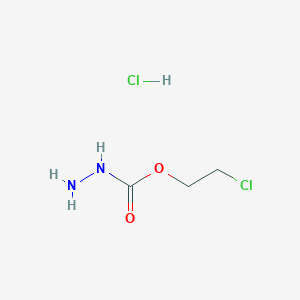

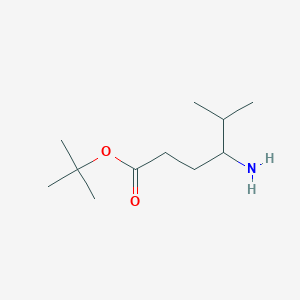

![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-2-carboxylic acid](/img/structure/B8138040.png)

![(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid](/img/structure/B8138046.png)
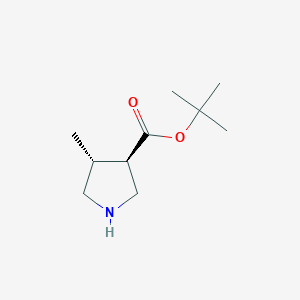
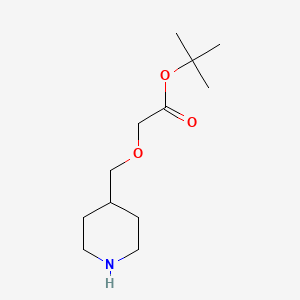
![5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide](/img/structure/B8138064.png)
![[(R)-1-(3-Hydroxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8138091.png)